molecular formula C19H15N3O3S2 B2980255 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1798510-91-4

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No. B2980255
CAS RN: 1798510-91-4
M. Wt: 397.47
InChI Key: DETJGFRAGCRHDU-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone, also known as BTE, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTE is a synthetic molecule that belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study by Maki et al. (1981) detailed the synthesis of oxazolinoazetidinones from benzothiazolyldithioazetidinones and related reactions, highlighting a method for facile formation of these compounds which are structurally related to β-lactam antibiotics (Maki, Mitsumori, Sako, & Suzuki, 1981).
  • Inkaya (2018) focused on the synthesis, X-ray structure, FT-IR, NMR, UV–Vis spectroscopy, TG/DTA study, and DFT calculations of a benzo[d]thiazole derivative, providing a comprehensive characterization that contributes to the understanding of the molecular structure of similar compounds (Inkaya, 2018).

Biological Evaluation

  • Venugopal, Sundararajan, and Choppala (2020) designed and synthesized a new series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanones, which were evaluated for their anti-tubercular activity, showcasing the potential of these compounds in addressing infectious diseases (Venugopal, Sundararajan, & Choppala, 2020).
  • Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr (2011) investigated the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, evaluating their biological activities, including immunosuppressive and immunostimulatory effects, indicating the versatile biological potential of these sulfur-containing heterocyclic compounds (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Potential Anticancer and Anti-inflammatory Applications

  • Haridevamuthu et al. (2023) explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, demonstrating the selectivity towards laryngeal cancer cells and the potential for these compounds in cancer treatment (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-17(11-26-18-20-13-5-1-3-7-15(13)25-18)22-9-12(10-22)24-19-21-14-6-2-4-8-16(14)27-19/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJGFRAGCRHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone

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